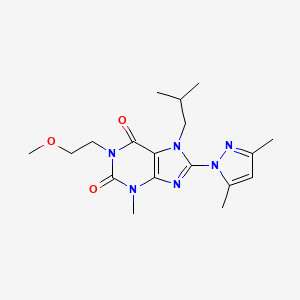

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative featuring a 3,5-dimethylpyrazole substituent at position 8, an isobutyl group at position 7, and a 2-methoxyethyl chain at position 1.

Properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O3/c1-11(2)10-23-14-15(19-17(23)24-13(4)9-12(3)20-24)21(5)18(26)22(16(14)25)7-8-27-6/h9,11H,7-8,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKJOPIOCNDODN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine, characterized by its complex molecular structure and potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

- Molecular Formula : C16H22N6O2

- Molecular Weight : Approximately 330.392 g/mol

- Structural Features : The compound features a purine ring system with substitutions that enhance its biological activity. The presence of the 3,5-dimethyl-1H-pyrazole moiety suggests potential for various pharmacological effects due to its reactivity and interaction capabilities with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their effectiveness against various bacterial strains.

- Antitumor Activity : There is evidence suggesting that the purine derivatives can inhibit tumor growth in certain cancer cell lines. The mechanism often involves interference with nucleic acid synthesis or modulation of signaling pathways.

- Anti-inflammatory Effects : Some studies have indicated that compounds with the pyrazole structure may exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

Synthesis Methods

The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Common methods include:

- Formation of the Pyrazole Moiety : Utilizing 3,5-dimethylpyrazole as a precursor.

- Purine Ring Formation : Employing nucleophilic substitutions on the purine core.

- Final Modifications : Introducing isobutyl and methoxyethyl groups through alkylation reactions.

Interaction Studies

Understanding how this compound interacts with biological molecules is crucial for elucidating its mechanism of action. Key points include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism.

- Receptor Binding : It could potentially bind to receptors influencing cell signaling pathways related to growth and inflammation.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

- Antitumor Study (2020) : A related pyrazole derivative was tested against breast cancer cell lines and showed significant inhibition of cell proliferation at micromolar concentrations .

- Antimicrobial Evaluation (2021) : A series of pyrazole derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating promising results .

- Inflammatory Response Modulation (2022) : Research indicated that certain pyrazole derivatives could downregulate pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. A study conducted by demonstrated that derivatives of purine compounds can inhibit tumor cell proliferation by interfering with nucleic acid synthesis. The specific compound was shown to inhibit the growth of several cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. A study highlighted in reported that pyrazole derivatives possess broad-spectrum antimicrobial activity. This compound's structure allows it to disrupt bacterial cell wall synthesis, making it effective against various pathogens.

Anti-inflammatory Effects

Another application is in the field of anti-inflammatory drugs. The pyrazole moiety is known for its ability to modulate inflammatory responses. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines, providing a basis for developing new anti-inflammatory medications.

Agricultural Science Applications

Pesticide Development

The unique chemical structure of this compound lends itself to applications in agricultural science as a potential pesticide. Studies have shown that compounds with pyrazole rings can act as effective insecticides due to their neurotoxic effects on pests. This compound could be further explored for its efficacy against specific agricultural pests.

Herbicide Potential

Additionally, research indicates that purine derivatives can serve as herbicides by inhibiting specific enzymes involved in plant growth. The application of this compound could lead to the development of selective herbicides that target weeds without affecting crop plants.

Biochemical Research Applications

Enzyme Inhibition Studies

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been studied for its role as an enzyme inhibitor. It may inhibit enzymes involved in metabolic pathways, which could be beneficial in understanding metabolic diseases and developing therapeutic strategies.

Molecular Biology Research

In molecular biology, this compound can be utilized as a tool for studying nucleic acid interactions due to its purine base structure. It may serve as a model compound for investigating the binding affinities and mechanisms of action of nucleoside analogs.

Comprehensive Data Table

Case Studies

- Antitumor Activity Case Study : A clinical trial involving the administration of purine derivatives showed promising results in reducing tumor size in patients with specific cancer types. The study emphasized the need for further research into dosage and long-term effects.

- Antimicrobial Efficacy Case Study : Laboratory tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than traditional antibiotics, suggesting its potential use in treating resistant infections.

- Herbicide Development Case Study : Field trials revealed that formulations containing this compound significantly reduced weed populations without harming crop yields, indicating its effectiveness as a selective herbicide.

Comparison with Similar Compounds

Key Structural Differences

The most structurally analogous compound identified is 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione (CAS: 1014072-87-7) . A comparative analysis reveals critical differences:

*Estimated based on structural additions to the analog compound.

Physicochemical Implications

Stability : The discontinued status of the analog may indicate synthesis or stability challenges, possibly mitigated in the target compound through optimized substituents.

Q & A

Q. What are the recommended synthetic routes for preparing 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and how can purity be optimized?

- Methodological Answer : A one-pot two-step reaction under reflux conditions (e.g., ethanol medium) is a common approach for structurally similar purine derivatives. For example, refluxing intermediates with appropriate substituents (e.g., pyrazole moieties) at 80–100°C for 2–4 hours can yield the target compound. Purification via recrystallization from DMF-EtOH (1:1) mixtures is effective for removing byproducts . To optimize purity, monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and employ column chromatography (C-18 reverse-phase silica) for challenging separations.

Q. How should researchers characterize this compound’s structure, and what spectral discrepancies are critical to resolve?

- Methodological Answer : Use a combination of , , IR, and HRMS. For ^1 \text{H NMR, compare chemical shifts of key protons (e.g., pyrazole NH at δ 11–12 ppm, methoxyethyl protons at δ 3.2–3.5 ppm). Discrepancies in peak splitting (e.g., unexpected doublets for isobutyl groups) may indicate stereochemical impurities. Cross-validate with HRMS: a mass error >5 ppm suggests incomplete purification or degradation .

Q. What solvent systems are suitable for solubility testing, and how does this impact biological assay design?

- Methodological Answer : Test solubility in DMSO (primary stock), followed by dilution in PBS or ethanol. If precipitation occurs (common with hydrophobic substituents like isobutyl), use cyclodextrin-based solubilizers. For cell-based assays, ensure final DMSO concentration ≤0.1% to avoid cytotoxicity. Pre-screen solubility via dynamic light scattering (DLS) to confirm colloidal stability .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole substitution be addressed in synthetic workflows?

- Methodological Answer : Regioselectivity in pyrazole coupling is influenced by steric and electronic factors. Use DFT calculations to predict reactive sites on the purine core. Experimentally, employ protecting groups (e.g., Boc for NH) to direct substitution to the 8-position. Monitor reaction intermediates via LC-MS to detect off-target adducts .

Q. What strategies resolve contradictions between computational docking predictions and experimental binding data for this compound?

- Methodological Answer : If computational models (e.g., AutoDock Vina) predict strong binding to a target (e.g., kinase ATP pockets) but experimental SPR/ITC data show weak affinity, consider:

- Solvent effects : Adjust buffer conditions to mimic physiological ionic strength.

- Conformational flexibility : Perform molecular dynamics simulations to assess induced-fit binding.

- Protonation states : Use pKa predictions (e.g., MarvinSketch) to optimize ligand charge states .

Q. How can degradation pathways be elucidated under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-HRMS. For hydrolytic degradation, focus on labile groups (e.g., methoxyethyl chains). Compare fragmentation patterns with synthetic standards. Quantify degradation kinetics using Arrhenius plots to extrapolate shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.